molecular formula C8H11NO5 B3364858 1-Furan-3-YL-ethylamine oxalate CAS No. 1187928-15-9

1-Furan-3-YL-ethylamine oxalate

Cat. No.: B3364858
CAS No.: 1187928-15-9
M. Wt: 201.18 g/mol
InChI Key: XLOCOIJMOWJZSN-UHFFFAOYSA-N
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Description

1-Furan-3-YL-ethylamine oxalate is an organic compound with the molecular formula C8H11NO5 and a molecular weight of 201.18 g/mol It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

The synthesis of 1-Furan-3-YL-ethylamine oxalate typically involves the reaction of 1-Furan-3-YL-ethylamine with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Furan-3-YL-ethylamine oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine group into a nitro or nitroso group using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups replace hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce halogenated or alkylated furans.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Furan-3-YL-ethylamine oxalate and its derivatives often involves interactions with biological targets such as enzymes and receptors. The furan ring’s electron-rich nature allows it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of specific proteins . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

1-Furan-3-YL-ethylamine oxalate can be compared with other furan derivatives, such as:

What sets this compound apart is its specific structure, which combines the furan ring with an ethylamine group and an oxalate moiety. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(furan-3-yl)ethanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.C2H2O4/c1-5(7)6-2-3-8-4-6;3-1(4)2(5)6/h2-5H,7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOCOIJMOWJZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=C1)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-15-9
Record name 3-Furanmethanamine, α-methyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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